B1579953 L-LYSINE:2HCL (6-13C)

L-LYSINE:2HCL (6-13C)

Cat. No.: B1579953
M. Wt: 220.10
Attention: For research use only. Not for human or veterinary use.
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Description

L-LYSINE:2HCL (6-13C) is a stable isotope-labeled form of lysine hydrochloride, where the carbon-13 (13C) isotope is incorporated specifically at the 6th position of the lysine molecule. This compound is widely used in metabolic flux analysis, quantitative proteomics (e.g., SILAC—Stable Isotope Labeling by Amino Acids in Cell Culture), and tracer studies to investigate specific biochemical pathways . Its molecular formula is C₆H₁₄N₂O₂·2HCl, with a molecular weight of approximately 219.12 g/mol (adjusted for isotopic enrichment). The 6-13C label enables precise tracking of lysine metabolism in biological systems, particularly in studies focusing on carbon utilization in the urea cycle or lipid biosynthesis .

Key suppliers include Cambridge Isotope Laboratories (product code: CLM-632-PK) and Shanghai Zhenzhun Biotechnology (product code: ZCI-CLM-632-0.25), offering purities of 99% .

Properties

Molecular Weight

220.10

Purity

98%

Origin of Product

United States

Scientific Research Applications

Proteomics

L-Lysine:2HCl (6-13C) is primarily used in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) , a powerful technique for quantitative proteomics. This method involves the incorporation of heavy isotopes into proteins during translation, enabling the identification and quantification of proteins through mass spectrometry.

  • Protein Expression Analysis : By using L-Lysine:2HCl (6-13C), researchers can analyze differential protein expression under various conditions. This application has been pivotal in studies involving cancer biology, metabolic disorders, and neurodegenerative diseases .
ApplicationDescription
SILACQuantitative proteomics through metabolic labeling
Protein DynamicsTracking incorporation into proteins
Disease MechanismsUnderstanding pathways in cancer and metabolism

Metabolomics

In metabolomics, L-Lysine:2HCl (6-13C) is utilized to study metabolic pathways and cellular responses to various stimuli. It aids in the investigation of lysine metabolism and its role in physiological processes.

  • Pathway Analysis : Researchers employ this compound to trace metabolic fluxes and understand how lysine contributes to energy production, neurotransmitter synthesis, and other crucial metabolic functions .

Biomolecular NMR Studies

L-Lysine:2HCl (6-13C) is also applicable in nuclear magnetic resonance (NMR) spectroscopy for studying protein structures and dynamics. The isotope labeling enhances the sensitivity of NMR measurements, allowing for detailed structural insights into proteins.

  • Structural Biology : It enables researchers to elucidate the three-dimensional structures of proteins and their interactions with ligands or other biomolecules .

Cancer Research

A study employing L-Lysine:2HCl (6-13C) demonstrated its effectiveness in identifying biomarkers for cancer progression through proteomic analysis. By comparing protein expression profiles between healthy and cancerous tissues, significant insights were gained into tumor biology and potential therapeutic targets .

Neurodegenerative Disorders

Research utilizing SILAC with L-Lysine:2HCl (6-13C) has revealed alterations in protein expression associated with neurodegenerative diseases like Alzheimer's. This approach helped identify specific protein modifications that could serve as early biomarkers for disease onset .

Comparison with Similar Compounds

Comparison with Similar Isotopically Labeled Lysine Derivatives

Key Research Findings and Functional Differences

a) Metabolic Tracing Specificity
  • L-LYSINE:2HCL (6-13C) : Ideal for tracking carbon flux at the 6th position, such as in studies of lysine catabolism to acetyl-CoA or ketone bodies. Its single-label design minimizes isotopic interference in mass spectrometry (MS) .
  • L-LYSINE:2HCL (13C6) : Provides a "full carbon backbone" label, enabling broad tracking of lysine utilization in pathways like the TCA cycle. However, it may introduce larger mass shifts in MS compared to single-position labels .
b) SILAC Compatibility
  • Deuterated (D4) vs. 13C-Labeled Lysine : Deuterated lysine (e.g., 4,4,5,5-D4) can cause chromatographic retention time shifts and peak splitting in MS due to deuterium’s higher mass. In contrast, 13C-labeled lysine (e.g., 6-13C or 13C6) produces smaller mass shifts (~1 Da per 13C atom), improving quantitative accuracy in SILAC experiments .
c) Multi-Isotope Combinations
  • L-LYSINE:2HCL (13C6, D9, 15N2): Used in advanced studies requiring simultaneous tracking of carbon, nitrogen, and hydrogen isotopes. For example, 15N2 labels aid in protein turnover analysis, while D9 labels enable hydrogen/deuterium exchange (HDX) studies .
d) Chirality and Enantiomer-Specific Studies
  • DL-LYSINE:2HCL (epsilon-15N): The DL-form (racemic mixture) is less common in biological studies but useful for investigating enzyme stereospecificity. The epsilon-15N label targets the side-chain amino group, aiding in studies of lysine decarboxylase activity .

Practical Considerations in Experimental Design

Isotopic Purity and Cost

  • Single-position labels (e.g., 6-13C) are cost-effective for targeted studies but may lack the sensitivity required for complex metabolic networks.
  • Multi-isotope labels (e.g., 13C6, D9, 15N2) offer high specificity but are more expensive and may require specialized MS instrumentation .

Cell Culture Compatibility

  • Deuterated lysine (D4) may affect cell growth rates due to kinetic isotope effects, whereas 13C-labeled lysine is generally better tolerated in long-term SILAC experiments .

Preparation Methods

Isotopic Labeling of L-Lysine

1.1 Stable Isotope Incorporation

The key step in preparing L-LYSINE:2HCL (6-13C) is the incorporation of ^13C isotopes into the lysine molecule. This is typically achieved by:

  • Microbial Fermentation with ^13C-labeled Precursors: Microorganisms such as Corynebacterium glutamicum or Brevibacterium species are cultured in media containing ^13C-labeled carbon sources (e.g., ^13C-glucose or ^13C-labeled acetate). The microbes biosynthesize lysine incorporating the ^13C atoms into the amino acid structure. This method yields highly enriched ^13C-labeled lysine with >99% isotope purity.

  • Chemical Synthesis Using ^13C-labeled Building Blocks: In some advanced synthetic strategies, ^13C-labeled intermediates are chemically assembled into lysine. However, this approach is less common due to complexity and cost.

1.2 SILAC Medium Preparation

For cell culture applications, L-LYSINE:2HCL (6-13C) is used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC). The labeled lysine is dissolved in a defined medium lacking natural lysine, ensuring exclusive incorporation of the labeled form into proteins.

Fermentation-Based Production of L-LYSINE (Precursor)

2.1 Microbial Strains and Culture Conditions

  • Strains: Lysine-producing bacteria such as Corynebacterium glutamicum ATCC 21491 and Brevibacterium flavum ATCC 21475 are preferred for industrial-scale lysine production.

  • Medium Composition: The fermentation medium includes carbon sources (glucose or organic acids), nitrogen sources (soybean protein hydrolysate, yeast extract), vitamins (biotin), and salts. pH is maintained between 5 and 9 using neutralizing agents like calcium carbonate or aqueous ammonia.

  • Fermentation Parameters: Aerobic conditions with agitation or aeration at 30–40°C for 24–72 hours optimize lysine yield. pH control is critical to maintain microbial activity and product stability.

2.2 Recovery and Purification

  • After fermentation, bacterial cells are removed by filtration or centrifugation.

  • Lysine is recovered from the broth using cation-exchange resins, followed by crystallization to obtain pure L-lysine.

Conversion to L-LYSINE:2HCL (6-13C)

3.1 Hydrochloride Salt Formation

  • The free base ^13C-labeled L-lysine is converted to the hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

  • This step improves the compound’s stability, solubility, and handling characteristics for biochemical applications.

3.2 Purity and Isotope Enrichment

  • The final product is characterized by mass spectrometry and NMR to confirm the ^13C isotope incorporation and chemical purity.

  • High isotope purity (>99%) is essential for quantitative proteomic studies.

Summary Table of Preparation Parameters

Preparation Step Details Reference(s)
Microbial Strains Corynebacterium glutamicum, Brevibacterium flavum
Fermentation Conditions 30–40°C, aerobic, pH 5–9, 24–72 hours, shaking/agitation
Medium Composition Glucose/organic acids, soybean protein hydrolysate, yeast extract, biotin, salts
Isotope Source ^13C-labeled glucose or carbon sources
Lysine Recovery Filtration/centrifugation, cation-exchange resin purification
Hydrochloride Salt Formation Reaction with HCl to form L-LYSINE:2HCL
Purity and Isotope Enrichment >99% ^13C isotope purity confirmed by MS and NMR
Solubility Water: 250 mg/mL (requires ultrasonic bath and mild heating)
Storage -80°C (up to 6 months), -20°C (up to 1 month), avoid freeze-thaw cycles

Research Findings and Applications

  • The use of ^13C-labeled L-lysine enables precise metabolic tracing in animal models and cell cultures, facilitating studies on protein turnover and metabolic flux.

  • SILAC experiments rely on the high purity and complete incorporation of labeled lysine for accurate mass spectrometry quantitation.

  • Recent studies have used ^13C6-lysine in custom diets for mice to study lysine metabolism and its role in kidney protection and other physiological processes.

Q & A

Q. What is the role of isotopic labeling with ¹³C in L-lysine:2HCl (6-¹³C) for metabolic flux analysis?

L-LYSINE:2HCL (6-¹³C) is used as a stable isotope tracer to study lysine metabolism in biological systems. The ¹³C label at the sixth carbon enables precise tracking of lysine incorporation into proteins or its catabolic pathways (e.g., conversion to acetyl-CoA). Researchers can use mass spectrometry or nuclear magnetic resonance (NMR) to quantify isotopic enrichment in target molecules, providing insights into protein turnover rates or metabolic pathway dynamics .

Q. How should researchers determine the optimal dosage of L-LYSINE:2HCL (6-¹³C) for in vitro cell culture studies?

Dosage optimization requires balancing isotopic enrichment with cellular toxicity. Begin with literature-based concentrations (e.g., 0.1–1.0 mM for mammalian cells) and conduct pilot dose-response experiments. Measure cell viability (via assays like MTT) and isotopic incorporation efficiency (via LC-MS/MS). For example, studies in human cell lines have used 0.5 mM ¹³C-labeled lysine to achieve >90% enrichment without cytotoxicity .

Q. What analytical techniques are recommended for quantifying ¹³C enrichment in L-lysine:2HCl (6-¹³C) tracer studies?

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Enables precise quantification of isotopic ratios in lysine and its metabolites. Use multiple reaction monitoring (MRM) for targeted analysis .
  • Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): Provides high-precision ¹³C/¹²C ratios for bulk metabolic flux analysis .
  • NMR Spectroscopy: Detects positional ¹³C labeling in metabolic intermediates, useful for pathway elucidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in ¹³C enrichment data between biological replicates?

Contradictory results often arise from variability in sample preparation or analytical conditions.

  • Sample Preparation: Standardize protocols for cell harvesting, metabolite extraction (e.g., methanol:water 80:20), and derivatization (if using GC-MS) .
  • Instrument Calibration: Include internal standards (e.g., ¹³C-labeled internal controls) and validate instrument sensitivity with calibration curves .
  • Statistical Analysis: Apply ANOVA or mixed-effects models to distinguish technical vs. biological variability. Outliers should be re-analyzed or excluded with justification .

Q. What experimental design considerations are critical for compartmentalized metabolic tracing using L-LYSINE:2HCL (6-¹³C)?

Lysine metabolism varies across cellular compartments (e.g., mitochondrial vs. cytosolic pathways). To address this:

  • Subcellular Fractionation: Isolate mitochondria or lysosomes post-tracer incubation to analyze compartment-specific ¹³C enrichment .
  • Pulse-Chase Experiments: Track temporal ¹³C incorporation dynamics. For example, a 2-hour pulse followed by a 24-hour chase can differentiate short-term protein synthesis from long-term catabolism .
  • Use of Inhibitors: Block specific pathways (e.g., mTOR for protein synthesis) to isolate contributions of individual metabolic routes .

Q. How can researchers validate the purity of commercially sourced L-LYSINE:2HCL (6-¹³C) for sensitive tracer studies?

Isotopic and chemical purity (≥99%) is critical to avoid background noise.

  • Certificate of Analysis (CoA): Request CoA from suppliers, verifying ¹³C enrichment via elemental analysis and absence of unlabeled contaminants .
  • In-House Validation: Conduct NMR or LC-MS to confirm the ¹³C positional labeling and rule out degradation products (e.g., oxidized lysine) .
  • Batch Consistency: Compare multiple lots using stable isotope ratio measurements .

Methodological Best Practices

Designing a robust protocol for L-LYSINE:2HCL (6-¹³C) tracer studies in complex biological systems (e.g., whole organisms):

  • Dosing Strategy: Administer the tracer via controlled diets (e.g., 0.7% w/w in animal feed) or intravenous infusion (e.g., 1.5 µmol/kg/min in humans) to maintain steady-state enrichment .
  • Tissue Sampling: Collect samples at multiple time points and process immediately in liquid nitrogen to preserve metabolic activity .
  • Data Normalization: Correct for natural ¹³C abundance and express results as molar percent excess (MPE) or isotopologue distributions .

Addressing ethical and reproducibility challenges in human studies using ¹³C-labeled lysine:

  • Ethical Approval: Ensure protocols comply with institutional review boards (IRBs), particularly for vulnerable populations (e.g., critically ill patients) .
  • Open Science Practices: Share raw mass spectrometry files and analysis scripts via repositories like MetaboLights or GitHub to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.